Enhanced Cytotoxic Potency of Bromo Derivative Relative to Parent Acetovanillone in Human Cancer Cell Lines
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone exhibits substantially greater cytotoxic activity against multiple human cancer cell lines compared to its non-halogenated parent compound, 4-hydroxy-3-methoxyacetophenone (acetovanillone, CAS 498-02-2). While acetovanillone is reported as an NADPH oxidase inhibitor with an IC₅₀ of 10 μM, it lacks direct cytotoxic activity in the low micromolar range . In contrast, the bromo derivative demonstrates IC₅₀ values of 3.15–7.32 μM against five human cancer cell lines (BGC-823, HCT-8, A5049, Bel-7402, and A2780) [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) |
|---|---|
| Target Compound Data | 3.15–7.32 μM against 5 cancer cell lines |
| Comparator Or Baseline | 4-hydroxy-3-methoxyacetophenone (acetovanillone); NADPH oxidase inhibition IC₅₀ = 10 μM; no direct cytotoxic IC₅₀ reported in this range |
| Quantified Difference | Target compound achieves low μM cytotoxicity; parent compound lacks comparable direct cytotoxicity |
| Conditions | Human cancer cell lines BGC-823, HCT-8, A5049, Bel-7402, A2780 (MTT assay) |
Why This Matters
The α-bromo substitution converts an NADPH oxidase inhibitor into a direct cytotoxic agent with low micromolar potency, enabling applications in anticancer screening that the parent compound cannot address.
- [1] Yan et al. (2016). Cytotoxic activity against five human cancer cell lines. Ekosfop.or.kr data extract. View Source
